1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family, characterized by its unique three-dimensional structure. This compound features a bicyclo[1.1.1]pentane core with a 4-chlorophenyl group and an iodine atom attached to it. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and stability, making it an attractive structure in various fields of research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Preparation of [1.1.1]Propellane: This is a key intermediate in the synthesis of bicyclo[1.1.1]pentane derivatives.
Functionalization of [1.1.1]Propellane: The [1.1.1]propellane is then functionalized by introducing the 4-chlorophenyl group and the iodine atom.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the continuous flow synthesis of [1.1.1]propellane and subsequent functionalization steps. The use of continuous flow processes allows for efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted bicyclo[1.1.1]pentane derivative .
Scientific Research Applications
1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to mimic the geometry and substituent exit vectors of benzene rings, making it a valuable bioisostere. This enables it to interact with various biological targets, potentially modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-ethynylbicyclo[1.1.1]pentane: This compound features an ethynyl group instead of an iodine atom.
1-(4-Chlorophenyl)-3-bromobicyclo[1.1.1]pentane: This compound has a bromine atom instead of iodine.
Uniqueness: 1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of the iodine atom, which can undergo specific reactions that other halogenated derivatives may not. This makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClI/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPNKULKRHWQPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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